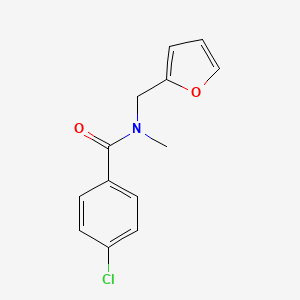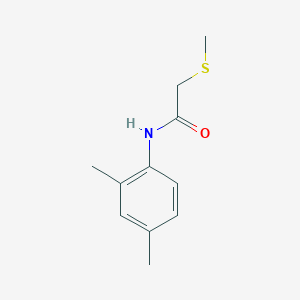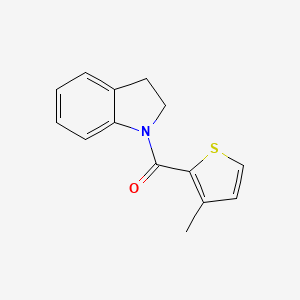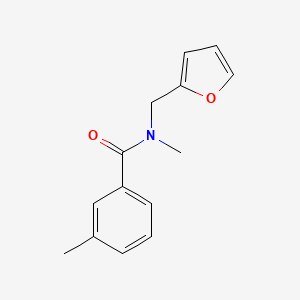![molecular formula C13H12FNOS B7475023 N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMT belongs to the class of compounds known as thieno[2,3-d]pyrimidin-4-amines, which have been found to exhibit anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis and cell proliferation. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide also inhibits the activation of the STAT3 signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell proliferation. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has poor solubility in water, which can limit its use in some experiments. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
Future research on N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide should focus on its in vivo efficacy and toxicity, as well as its potential use in combination with other anticancer or antiviral agents. Further studies are also needed to elucidate the mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide and its potential use in the treatment of other diseases, such as autoimmune disorders.
Synthesis Methods
The synthesis of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide involves the reaction of 4-fluorobenzylamine with 2-thiophenecarboxylic acid, followed by N-methylation with formaldehyde and sodium cyanoborohydride. The resulting compound is then purified through column chromatography to obtain pure N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been found to possess antiviral properties by inhibiting the replication of the hepatitis C virus. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)12-3-2-8-17-12)9-10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORWBEGXISAPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





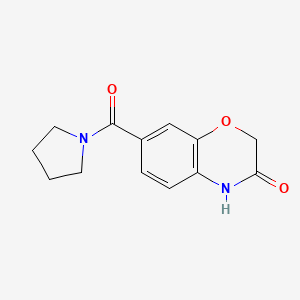
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)

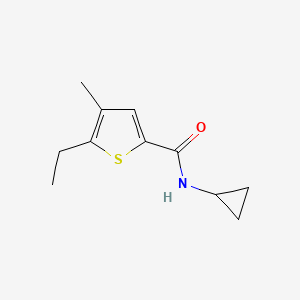
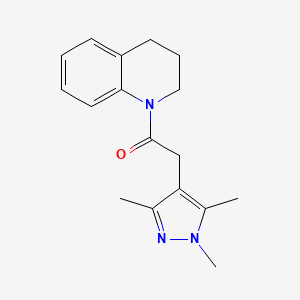
![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)
